Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate” are not available, similar compounds such as “Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate” have been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .
Scientific Research Applications
Crystal Structure Studies
- The crystal structure of certain derivatives, such as ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, has been analyzed for understanding molecular configurations and bonding properties (Gelli et al., 1994).
Synthesis and Chemical Reactions
- Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate has been synthesized through various chemical reactions, such as asymmetric aldol reactions (Wang Jin-ji, 2014).
- Another study focused on the improved synthesis of related compounds like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, indicating the chemical versatility of these compounds (Obydennov et al., 2013).
Biological Synthesis
- In a study on biosynthesis in film sherries, Ethyl 4-oxobutyrate-2-14 C was used to confirm pathways for the formation of various gamma-butyrolactones (Fagan et al., 1981).
Antimicrobial and Anticancer Properties
- Some derivatives, like ethyl 2-arylhydrazono-3-oxobutyrates, were synthesized to determine their antimicrobial properties, indicating potential pharmaceutical applications (Kucukguzel et al., 1999).
- Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant antimicrobial and anticancer activity, highlighting the compound's role in medicinal chemistry (Hafez et al., 2016).
Biotechnological Applications
- Ethyl 4-chloro-3-oxobutyrate's reduction by baker's yeast was optimized for producing high-quality Ethyl (S)-4-chloro-3-hydroxybutyrate, an important intermediate in synthesizing biologically active compounds (Chen et al., 2002).
properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVVUZNDMIQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645517 |
Source
|
Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate | |
CAS RN |
30005-21-1 |
Source
|
Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.